
2-(methylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(methylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol is a chemical compound with the molecular formula C8H13N3O. It is also known as MPAE and is a chiral molecule that can exist in two enantiomeric forms. MPAE has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of MPAE is not fully understood, but it is believed to act on the central nervous system by modulating the levels of certain neurotransmitters, including serotonin, norepinephrine, and dopamine. MPAE has been shown to inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and enhanced neurotransmission.
Biochemical and Physiological Effects:
MPAE has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that MPAE has antioxidant properties and can protect cells from oxidative stress. In vivo studies have shown that MPAE can reduce inflammation and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MPAE is its potential as a chiral auxiliary in asymmetric synthesis. MPAE is a chiral molecule that can exist in two enantiomeric forms, and it has been shown to be an effective chiral auxiliary in a number of reactions. However, one limitation of MPAE is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Orientations Futures
There are a number of future directions for research on MPAE. One area of interest is the development of MPAE as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the further investigation of MPAE's effects on the central nervous system, including its potential as an antidepressant and anxiolytic agent. Finally, there is a need for further research on the synthesis and properties of MPAE, including its solubility and stability in different solvents.
Méthodes De Synthèse
The synthesis of MPAE involves the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with methylamine. The resulting product is then treated with sodium borohydride to yield MPAE. The overall reaction scheme is shown below:
Applications De Recherche Scientifique
MPAE has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, MPAE has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, MPAE has been used as a chiral auxiliary in asymmetric synthesis. In pharmacology, MPAE has been studied for its effects on the central nervous system, including its potential as an antidepressant and anxiolytic agent.
Propriétés
IUPAC Name |
2-(methylamino)-2-(1-methylpyrazol-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-8-7(5-11)6-3-9-10(2)4-6/h3-4,7-8,11H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEUJYWXTOUGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CO)C1=CN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methylpiperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole hydrochloride](/img/structure/B2457335.png)
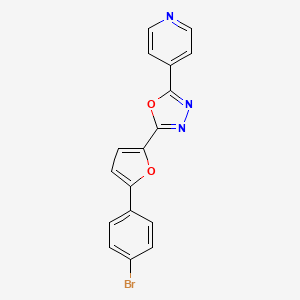
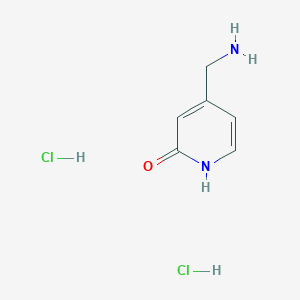
![4-{4-[(4-Phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}-6-piperidin-1-ylpyrimidine](/img/structure/B2457339.png)
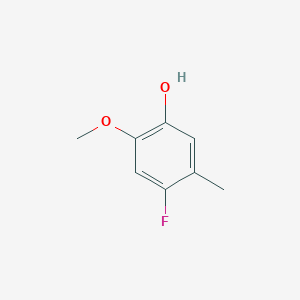
![N-[2-(4,4-difluoropiperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2457342.png)
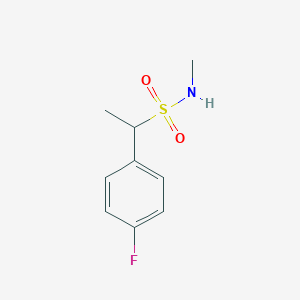
![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2457347.png)
![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2457348.png)
![(Z)-4-acetyl-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2457349.png)

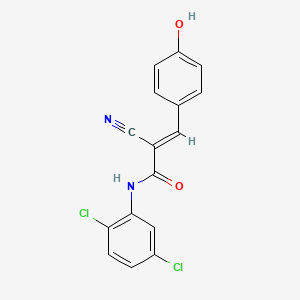
![N-(4-bromophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2457353.png)